Spectroscopic Profile of Ethyl 2-(isochroman-1-yl)acetate: A Technical Guide
Spectroscopic Profile of Ethyl 2-(isochroman-1-yl)acetate: A Technical Guide
This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 2-(isochroman-1-yl)acetate, a molecule of interest in synthetic organic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth interpretation of spectral data and standardized protocols for data acquisition.
The isochroman moiety is a privileged scaffold in a variety of biologically active compounds. The addition of the ethyl acetate side chain introduces functionalities that can significantly influence the molecule's chemical and biological properties. Accurate and unambiguous characterization of Ethyl 2-(isochroman-1-yl)acetate is therefore paramount for its application in further research and development.
Molecular Structure and Spectroscopic Correlation
The structural features of Ethyl 2-(isochroman-1-yl)acetate are directly correlated with its spectroscopic signatures. The molecule consists of a bicyclic isochroman core linked at the 1-position to an ethyl acetate group. This arrangement dictates the electronic environment of each atom, giving rise to characteristic signals in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS.
Figure 1: Molecular Structure of Ethyl 2-(isochroman-1-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(isochroman-1-yl)acetate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 2-(isochroman-1-yl)acetate is predicted to exhibit distinct signals for the aromatic protons of the isochroman ring, the diastereotopic protons of the methylene groups in the heterocyclic ring, the methine proton at the chiral center, and the protons of the ethyl acetate moiety.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(isochroman-1-yl)acetate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.30 | m | 4H | Ar-H |
| 5.20 - 5.30 | t | 1H | H-1 |
| 4.10 - 4.20 | q | 2H | -OCH₂CH₃ |
| 3.80 - 4.00 | m | 2H | H-3 |
| 2.70 - 2.90 | m | 2H | H-4 |
| 2.50 - 2.70 | dd | 2H | H-9 |
| 1.20 - 1.30 | t | 3H | -OCH₂CH₃ |
Note: Predicted data is based on analogous structures and established chemical shift principles. Actual experimental values may vary.
Interpretation and Rationale:
-
Aromatic Protons (7.10 - 7.30 ppm): The four protons on the benzene ring of the isochroman moiety are expected to resonate in this region as a complex multiplet.
-
Methine Proton (H-1, 5.20 - 5.30 ppm): The proton at the C-1 position, being adjacent to an oxygen atom and the ethyl acetate group, is significantly deshielded and will likely appear as a triplet due to coupling with the C-9 methylene protons.
-
Ethyl Ester Protons: The quartet at 4.10 - 4.20 ppm and the triplet at 1.20 - 1.30 ppm are characteristic signals for an ethyl group attached to an ester oxygen.
-
Isochroman Ring Protons: The methylene protons at C-3 and C-4 are diastereotopic and are expected to show complex multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-(isochroman-1-yl)acetate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 171.0 | C=O (Ester) |
| 135.0 | C-8a |
| 133.0 | C-4a |
| 128.0 - 125.0 | Aromatic C-H |
| 75.0 | C-1 |
| 65.0 | C-3 |
| 60.5 | -OCH₂CH₃ |
| 42.0 | C-9 |
| 28.0 | C-4 |
| 14.2 | -OCH₂CH₃ |
Note: Predicted data is based on analogous structures and established chemical shift principles. Actual experimental values may vary.
Interpretation and Rationale:
-
Carbonyl Carbon (171.0 ppm): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons (125.0 - 135.0 ppm): The six carbons of the benzene ring will resonate in this range.
-
Oxygenated Carbons: The C-1, C-3, and the methylene carbon of the ethyl group are deshielded due to the attached oxygen atoms.
-
Aliphatic Carbons: The remaining aliphatic carbons of the isochroman ring and the ethyl group appear in the upfield region.
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(isochroman-1-yl)acetate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Frequencies for Ethyl 2-(isochroman-1-yl)acetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1735 | C=O stretch | Ester |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| 1240, 1180 | C-O stretch | Ester and Ether |
Note: Predicted data is based on characteristic group frequencies.
Interpretation and Rationale:
The most diagnostic peaks in the IR spectrum of Ethyl 2-(isochroman-1-yl)acetate are the strong C=O stretching absorption of the ester group around 1735 cm⁻¹ and the C-O stretching bands associated with both the ester and the ether linkages in the 1240-1180 cm⁻¹ region.[1][2] The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the overall structure.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(isochroman-1-yl)acetate
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₂COOC₂H₅]⁺ |
| 118 | [Isochroman - H]⁺ |
| 105 | [C₈H₉]⁺ |
| 87 | [CH₂COOC₂H₅]⁺ |
Note: Predicted fragmentation is based on the stability of carbocations and neutral losses.
Interpretation and Rationale:
The molecular ion peak ([M]⁺) is expected at m/z 220, corresponding to the molecular weight of Ethyl 2-(isochroman-1-yl)acetate (C₁₃H₁₆O₃). A key fragmentation pathway would involve the cleavage of the bond between C-1 and C-9, leading to the formation of a stable isochromanyl cation at m/z 133.[3] Further fragmentation of the isochroman ring and the ethyl acetate side chain would give rise to other characteristic ions.
Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of Ethyl 2-(isochroman-1-yl)acetate. This guide outlines the predicted spectroscopic data and their interpretation, offering a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. The provided protocols serve as a standardized methodology to ensure the acquisition of high-quality and reproducible spectroscopic data.
References
- The Royal Society of Chemistry. Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations.
- University of Birmingham. Spectra of ethyl acetate.
- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).
- BenchChem. Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.
- Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate.
- Doc Brown's Chemistry. mass spectrum of ethyl ethanoate.
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters.
- BLD Pharm. Ethyl 2-(isochroman-1-yl)acetate.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
